molecular formula C23H13BrN2O2S B4854632 (2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

(2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No.: B4854632
M. Wt: 461.3 g/mol
InChI Key: MDHBKRRAUPLKQD-QSJINSDNSA-N
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Description

(2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic compound with a unique structure that combines chromenyl, thiazolyl, and phenyl groups

Properties

IUPAC Name

(2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrN2O2S/c24-18-9-10-21-17(11-18)12-19(23(27)28-21)20-14-29-22(26-20)16(13-25)8-4-7-15-5-2-1-3-6-15/h1-12,14H/b7-4+,16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHBKRRAUPLKQD-QSJINSDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. The starting materials often include 6-bromo-2-oxochromene, 2-aminothiazole, and phenylacetonitrile. The synthetic route may involve:

    Condensation Reactions: Combining 6-bromo-2-oxochromene with 2-aminothiazole under acidic or basic conditions to form the chromenyl-thiazolyl intermediate.

    Knoevenagel Condensation: Reacting the intermediate with phenylacetonitrile in the presence of a base such as piperidine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine atom, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with molecular targets such as enzymes or receptors. The chromenyl and thiazolyl groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxochromene derivatives: These compounds share the chromenyl group and may exhibit similar biological activities.

    Thiazole derivatives: Compounds with the thiazole ring are known for their diverse biological activities.

    Phenylpenta-2,4-dienenitrile derivatives: These compounds share the phenyl and nitrile groups and may have similar chemical reactivity.

Uniqueness

(2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Reactant of Route 2
Reactant of Route 2
(2Z,4E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

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